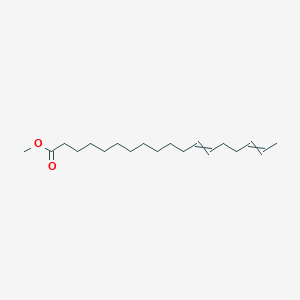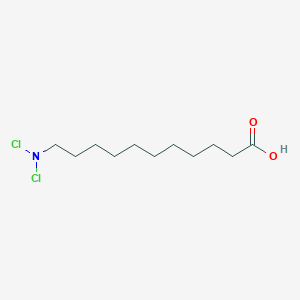![molecular formula C9H11ClN2S B14622823 4-[(3-Chloroprop-2-en-1-yl)sulfanyl]benzene-1,2-diamine CAS No. 58841-09-1](/img/structure/B14622823.png)
4-[(3-Chloroprop-2-en-1-yl)sulfanyl]benzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-Chloroprop-2-en-1-yl)sulfanyl]benzene-1,2-diamine is a chemical compound characterized by the presence of a benzene ring substituted with a diamine group and a chloroprop-2-en-1-ylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Chloroprop-2-en-1-yl)sulfanyl]benzene-1,2-diamine typically involves the reaction of 3-chloroprop-2-en-1-ylsulfanyl derivatives with benzene-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 4-[(3-Chloroprop-2-en-1-yl)sulfanyl]benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The chloroprop-2-en-1-yl group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
4-[(3-Chloroprop-2-en-1-yl)sulfanyl]benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[(3-Chloroprop-2-en-1-yl)sulfanyl]benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
[(2-Chloroprop-2-en-1-yl)sulfanyl]benzene: Shares a similar structural motif but lacks the diamine group.
4-[(3-chloroprop-2-en-1-yl)sulfanyl]benzoic acid: Contains a carboxylic acid group instead of the diamine group.
Propriétés
Numéro CAS |
58841-09-1 |
|---|---|
Formule moléculaire |
C9H11ClN2S |
Poids moléculaire |
214.72 g/mol |
Nom IUPAC |
4-(3-chloroprop-2-enylsulfanyl)benzene-1,2-diamine |
InChI |
InChI=1S/C9H11ClN2S/c10-4-1-5-13-7-2-3-8(11)9(12)6-7/h1-4,6H,5,11-12H2 |
Clé InChI |
IGXUTFSWAZATFM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1SCC=CCl)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


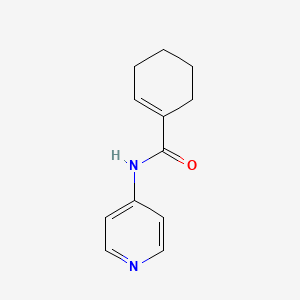
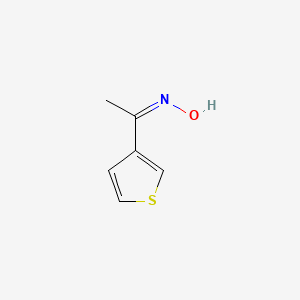

![N-[2-(2-acetyl-4,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B14622770.png)
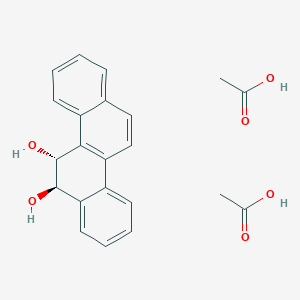
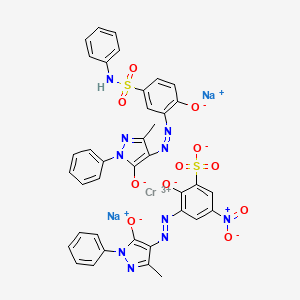

![2-Propen-1-amine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14622795.png)


![5-[(4-Fluoro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14622816.png)

